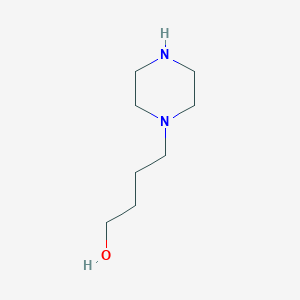

4-Piperazin-1-ylbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

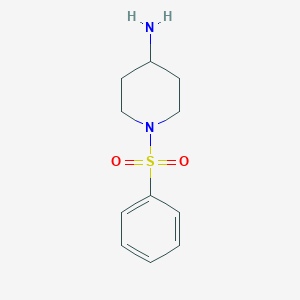

“4-Piperazin-1-ylbutan-1-ol” is a chemical compound with the molecular formula C8H20N2O . It is also known as 4-(piperazin-1-yl)butan-1-ol . The compound is part of the class of organic compounds known as piperazines .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecular structure of “4-Piperazin-1-ylbutan-1-ol” consists of a piperazine ring attached to a butanol chain . The compound has a molecular weight of 231.16 .

Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Properties

The compound 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol crystallizes in a specific monoclinic space group, showcasing the significant role of the piperazine component in forming stable crystal structures. The molecule features an amide moiety that is almost planar, resulting from conjugation with the carbonyl group. Additionally, an intermolecular hydrogen interaction involving the hydroxyl group and another nitrogen of piperazine is observed, indicating the compound's potential for forming specific molecular interactions (Miyata et al., 2004).

Biological Activity and Potential Therapeutic Applications

Piperazine derivatives are known for their wide range of central pharmacological activities, often involving the activation of the monoamine pathway. These derivatives are researched for various therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. The substance benzylpiperazine, a prototype of these derivatives, is known for its stimulant and euphoric effects, further underscoring the significance of piperazine compounds in medicinal chemistry (Brito et al., 2018).

Chemical Synthesis and Modification

Piperazine derivatives, owing to their versatile chemical structure, are central to the synthesis of a wide range of compounds. The piperazine moiety, a cyclic molecule containing two nitrogen atoms and four carbon atoms, is a sought-after component in the development of new drug candidates. It plays a crucial role in the modification of natural product derivatives, significantly impacting their biological activity. Over 100 molecules featuring a piperazine group have been reviewed, demonstrating a broad spectrum of bioactivities including antitumor, antibacterial, anti-inflammatory, antioxidant, and others (Zhang et al., 2021).

Molecular Interactions and Complex Formation

Nickel(II) complexes with a piperazinyl moiety have been synthesized, and studies on their DNA and protein binding capabilities, along with their catecholase-like properties, have been conducted. These studies provide insights into the compound's potential applications in biochemistry and molecular biology, especially considering the binding affinities of these complexes towards different bio-macromolecules (Das et al., 2015).

Propiedades

IUPAC Name |

4-piperazin-1-ylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVLCNTVAXFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406447 |

Source

|

| Record name | 4-piperazin-1-ylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperazin-1-ylbutan-1-ol | |

CAS RN |

5623-92-7 |

Source

|

| Record name | 4-piperazin-1-ylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)